molecular formula C9H12N2O4S B8573318 2-nitrobenzyl-N,N-dimethylsulfonamide

2-nitrobenzyl-N,N-dimethylsulfonamide

Cat. No. B8573318
M. Wt: 244.27 g/mol
InChI Key: LJOMQIQZJSIQKP-UHFFFAOYSA-N
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Patent
US06852726B2

Procedure details

The 2-nitrobenzyl-N,N-dimethylsulfonamide (0.825 g, 3.377 mmole) of Step 1 was dissolved/suspended in alcohol in a Parr hydrogenation bottle. Palladium on charcoal (90 mg, 10% Pd) was added and the mixture was placed under an atmosphere of hydrogen at 45 psi in a Parr shaker. After shaking overnight, the mixture was filtered through Celite and evaporated to dryness to afford 0.693 g pure 2-aminobenzyl-N,N-dimethylsulfonamide (96% yield).
Quantity
0.825 g
Type
reactant
Reaction Step One
[Compound]
Name
alcohol
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two
Quantity
90 mg
Type
catalyst
Reaction Step Three

Identifiers

REACTION_CXSMILES
[N+:1]([C:4]1[CH:16]=[CH:15][CH:14]=[CH:13][C:5]=1[CH2:6][S:7]([N:10]([CH3:12])[CH3:11])(=[O:9])=[O:8])([O-])=O>[Pd]>[NH2:1][C:4]1[CH:16]=[CH:15][CH:14]=[CH:13][C:5]=1[CH2:6][S:7]([N:10]([CH3:12])[CH3:11])(=[O:9])=[O:8]

Inputs

Step One
Name
Quantity
0.825 g
Type
reactant
Smiles
[N+](=O)([O-])C1=C(CS(=O)(=O)N(C)C)C=CC=C1
Step Two
Name
alcohol
Quantity
0 (± 1) mol
Type
solvent
Smiles
Step Three
Name
Quantity
90 mg
Type
catalyst
Smiles
[Pd]

Conditions

Stirring
Type
CUSTOM
Details
After shaking overnight
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

FILTRATION
Type
FILTRATION
Details
the mixture was filtered through Celite
CUSTOM
Type
CUSTOM
Details
evaporated to dryness

Outcomes

Product
Details
Reaction Time
8 (± 8) h
Name
Type
product
Smiles
NC1=C(CS(=O)(=O)N(C)C)C=CC=C1
Measurements
Type Value Analysis
AMOUNT: MASS 0.693 g
YIELD: PERCENTYIELD 96%
YIELD: CALCULATEDPERCENTYIELD 95.8%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.